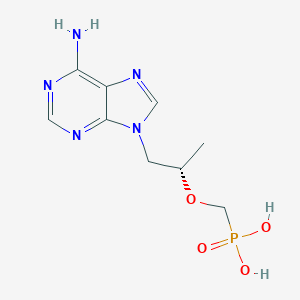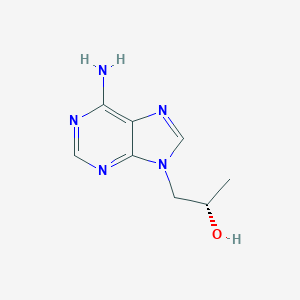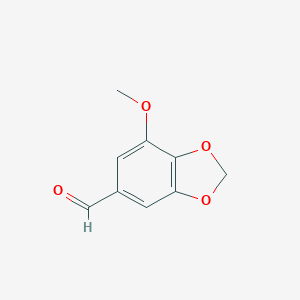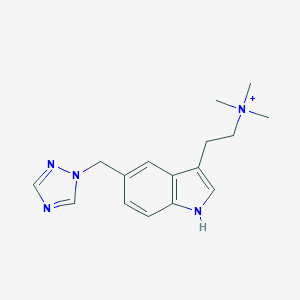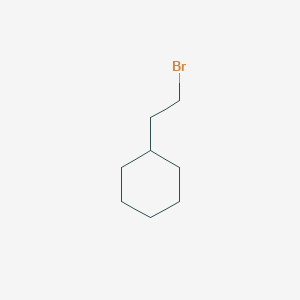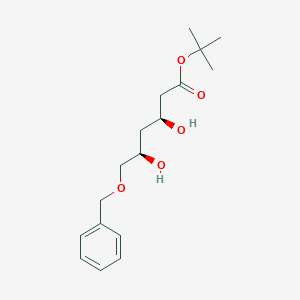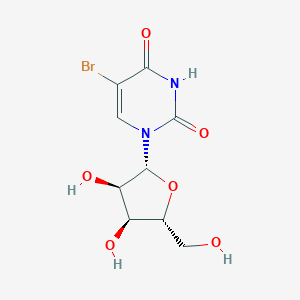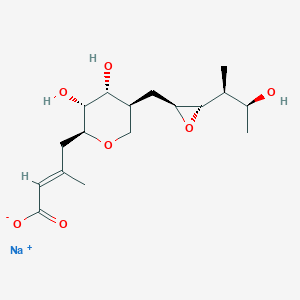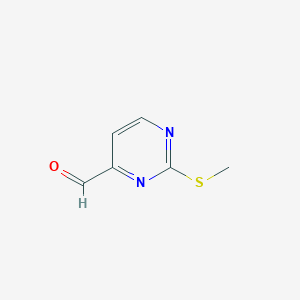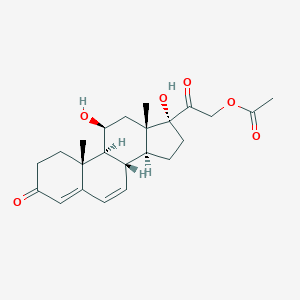
6-Dehidrocortisol Acetato
Descripción general
Descripción
6-Dehydrocortisol Acetate is a synthetic derivative of cortisol, a glucocorticoid hormone produced by the adrenal cortex. It is characterized by its molecular formula C₂₃H₃₀O₆ and a molecular weight of 402.5 g/mol . This compound is primarily used in biochemical and pharmaceutical research due to its structural similarity to cortisol and its derivatives.
Aplicaciones Científicas De Investigación
6-Dehydrocortisol Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of glucocorticoid derivatives.
Biology: It is used in cell culture studies to investigate the effects of glucocorticoids on cellular processes.
Medicine: It is used in pharmacological research to develop new corticosteroid drugs with improved efficacy and reduced side effects.
Mecanismo De Acción
Target of Action
6-Dehydrocortisol Acetate, similar to Hydrocortisone Acetate, is a synthetic glucocorticoid corticosteroid . It primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
6-Dehydrocortisol Acetate, like Hydrocortisone Acetate, binds to the cytosolic glucocorticoid receptor . After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This interaction leads to changes in gene expression, which can have various downstream effects .
Biochemical Pathways
It’s known that glucocorticoids like hydrocortisone acetate can influence a variety of biochemical pathways, including those involved in immune response, inflammation, and metabolism .
Pharmacokinetics
It’s known that the acetate group in hydrocortisone acetate helps protect the hydrocortisone molecule from being broken down by enzymes in the body, prolonging its duration of action and allowing it to be absorbed more easily .
Result of Action
The molecular and cellular effects of 6-Dehydrocortisol Acetate are likely to be similar to those of Hydrocortisone Acetate, given their structural similarities. Hydrocortisone Acetate is used to treat inflammatory and pruritic corticosteroid-responsive dermatoses and ulcerative colitis . It’s also used to treat many immune and allergic disorders, such as arthritis, lupus, severe psoriasis, severe asthma, and Crohn’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Dehydrocortisol Acetate can be synthesized from hydrocortisone acetate through a series of chemical reactions. One common method involves the use of chloranil in tert-butyl alcohol under heating conditions . The reaction typically yields around 80% of the desired product.
Industrial Production Methods: While specific industrial production methods for 6-Dehydrocortisol Acetate are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimization for larger-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Dehydrocortisol Acetate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Comparación Con Compuestos Similares
Hydrocortisone: A naturally occurring glucocorticoid with similar anti-inflammatory and immunosuppressive properties.
Prednisolone: A synthetic glucocorticoid with higher potency and longer duration of action compared to hydrocortisone.
Dexamethasone: A highly potent synthetic glucocorticoid with a longer half-life and greater anti-inflammatory effects than hydrocortisone.
Uniqueness: 6-Dehydrocortisol Acetate is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can result in different metabolic pathways, receptor binding affinities, and therapeutic effects compared to other glucocorticoids.
Propiedades
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h4-5,10,16-18,20,26,28H,6-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLNNRNWOGKRPL-JZYPGELDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2C=CC4=CC(=O)CCC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


